(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene
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Overview
Description
(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[221]hept-2-ene is a complex organophosphorus compound This compound is notable for its unique structure, which includes two diphenylphosphino groups and a bicyclic heptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene typically involves multiple steps. The initial step often includes the formation of the bicyclic heptene framework, followed by the introduction of the diphenylphosphino groups. Common reagents used in these reactions include phosphine ligands and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and pH is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the parent phosphine compound.
Scientific Research Applications
Chemistry
In chemistry, (1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene is used as a ligand in various catalytic processes. Its unique structure allows it to stabilize transition metal complexes, making it valuable in homogeneous catalysis.
Biology and Medicine
In biology and medicine, this compound can be used in the development of new pharmaceuticals. Its ability to form stable complexes with metals can be exploited in drug design, particularly in the creation of metal-based drugs.
Industry
Industrially, this compound is used in the production of advanced materials. Its role as a ligand in catalysis can be applied in the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism by which (1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene exerts its effects involves its interaction with metal centers. The diphenylphosphino groups can coordinate to metal atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand in organometallic chemistry, but lacks the bicyclic framework.
1,2-Bis(diphenylphosphino)ethane (dppe): Another widely used ligand with two phosphine groups, but with a different backbone structure.
Uniqueness
What sets (1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene apart is its bicyclic heptene framework, which provides unique steric and electronic properties. This makes it particularly effective in stabilizing certain metal complexes and enhancing catalytic activity.
Properties
Molecular Formula |
C40H40P2S |
---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
[3-(4-diphenylphosphanyl-2,5-dimethylthiophen-3-yl)-4,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane |
InChI |
InChI=1S/C40H40P2S/c1-28-35(37(29(2)43-28)41(30-18-10-6-11-19-30)31-20-12-7-13-21-31)36-38(34-26-27-40(36,5)39(34,3)4)42(32-22-14-8-15-23-32)33-24-16-9-17-25-33/h6-25,34H,26-27H2,1-5H3 |
InChI Key |
PZNKRERTQOZOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C5CCC4(C5(C)C)C)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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